molecular formula C23H24N2O4 B6532922 1-{2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]ethyl}piperidine-4-carboxamide CAS No. 904008-71-5

1-{2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]ethyl}piperidine-4-carboxamide

Cat. No.: B6532922
CAS No.: 904008-71-5
M. Wt: 392.4 g/mol
InChI Key: WMIQRTIPXZFIPN-UHFFFAOYSA-N
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Description

1-{2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]ethyl}piperidine-4-carboxamide is an organic compound belonging to the class of chromenone derivatives. This compound exhibits significant biological and pharmacological activities, making it a subject of intense research interest.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]ethyl}piperidine-4-carboxamide typically involves the following steps:

  • Formation of Chromenone Core: The reaction begins with the formation of the chromenone core by condensation of salicylaldehyde and phenyl acetic acid in the presence of a base.

  • Etherification Reaction: The chromenone core undergoes an etherification reaction with 2-bromoethanol to form 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]ethanol.

  • Carboxamidation: The final step involves the reaction of 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]ethanol with piperidine-4-carboxylic acid in the presence of a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide) to form the desired compound.

Industrial Production Methods

The industrial production methods are scaled-up versions of laboratory synthesis. Large-scale production usually involves:

  • High-yield reaction conditions optimized for bulk synthesis.

  • Utilization of continuous flow reactors to ensure consistent product quality and yield.

  • Stringent purification processes to obtain highly pure this compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The chromenone core can undergo oxidation reactions with oxidizing agents such as potassium permanganate, leading to the formation of carboxylic acid derivatives.

  • Reduction: Reduction of the keto group in the chromenone core using reducing agents like sodium borohydride yields the corresponding alcohol.

  • Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially with halogenated compounds.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, chromium trioxide.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Coupling reagents: EDCI, DCC (N,N'-Dicyclohexylcarbodiimide).

Major Products

  • Oxidation products such as carboxylic acids.

  • Reduction products such as alcohol derivatives.

  • Substitution products depending on the nucleophiles used.

Scientific Research Applications

This compound has diverse applications across various scientific fields:

Chemistry

  • Used as a precursor in the synthesis of other complex organic molecules.

  • Applied in studies of reaction mechanisms and chemical kinetics.

Biology

  • Studied for its potential as a pharmacological agent with anti-inflammatory and antioxidant properties.

  • Used in bioassays to study enzyme inhibition and receptor binding activities.

Medicine

  • Investigated as a lead compound in drug discovery for the treatment of diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.

  • Explored for its antimicrobial activity against various bacterial and fungal pathogens.

Industry

  • Utilized in the development of materials with specific optical properties for use in electronic devices.

  • Employed in the synthesis of novel polymers and copolymers with unique physical and chemical characteristics.

Mechanism of Action

The mechanism of action of 1-{2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]ethyl}piperidine-4-carboxamide involves its interaction with specific molecular targets:

  • Molecular Targets: The compound targets key enzymes and receptors involved in cellular signaling pathways, such as kinases and G-protein coupled receptors.

  • Pathways Involved: It modulates pathways involved in inflammation, oxidative stress, and apoptosis, leading to therapeutic effects in various disease models.

Comparison with Similar Compounds

Similar Compounds

  • Coumarin derivatives: Compounds such as 7-hydroxy-4-methylcoumarin and 6,7-dihydroxycoumarin share similar chromenone structures and exhibit comparable biological activities.

  • Benzopyran derivatives: Compounds like 2H-chromen-2-one and 4H-chromen-4-one also share structural similarities and are used in similar pharmacological studies.

Uniqueness

1-{2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]ethyl}piperidine-4-carboxamide is unique due to:

  • Its combined structural features of both chromenone and piperidine moieties, providing a broad spectrum of biological activities.

  • Its ability to act on multiple molecular targets, offering potential for multi-faceted therapeutic applications.

Properties

IUPAC Name

1-[2-(2-oxo-3-phenylchromen-7-yl)oxyethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c24-22(26)17-8-10-25(11-9-17)12-13-28-19-7-6-18-14-20(16-4-2-1-3-5-16)23(27)29-21(18)15-19/h1-7,14-15,17H,8-13H2,(H2,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIQRTIPXZFIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CCOC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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